2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, methoxy groups, and a fluoro-substituted phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the thiazole derivative with the appropriate carboxamide precursor under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions to form a hydroxy-substituted derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the fluoro-substituted phenyl ring can produce hydroxy-substituted derivatives .
Scientific Research Applications
2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Shares the fluoro and methoxy substituents but differs in the core structure.
2-methoxyphenyl isocyanate: Contains a methoxyphenyl group but has different functional groups and reactivity.
Uniqueness
The uniqueness of 2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide lies in its combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21FN2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H21FN2O3S/c1-13-19(20(25)23-12-11-14-7-9-15(26-2)10-8-14)24-21(28-13)18-16(22)5-4-6-17(18)27-3/h4-10H,11-12H2,1-3H3,(H,23,25) |
InChI Key |
DYZRJIVWYCGKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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